

# Derrisisoflavone K: A Comprehensive Physicochemical Profile for Researchers

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## Compound of Interest

Compound Name: *Derrisisoflavone K*

Cat. No.: *B13428063*

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This technical guide provides a detailed overview of the physicochemical properties of **Derrisisoflavone K**, a prenylated isoflavonoid isolated from the plant genus *Derris*. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry, offering a centralized resource of its known characteristics, experimental methodologies for their determination, and potential biological relevance.

## Core Physicochemical Properties

**Derrisisoflavone K**, with the CAS number 2172624-68-7, is a natural compound belonging to the flavonoid class.<sup>[1]</sup> Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C <sub>22</sub> H <sub>22</sub> O <sub>6</sub>	[1]
Molecular Weight	382.41 g/mol	
Physical State	White amorphous powder	[1]
UV-Vis λ <sub>max</sub> (MeOH)	214 nm (log ε: 4.59), 268 nm (log ε: 4.57), 336 nm (sh)	[1]

While experimental data for several key physicochemical parameters are not readily available in the current literature, computational predictions provide valuable estimates for guiding experimental design.

Predicted Property	Predicted Value	Prediction Tool
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Not available	-
pKa	Not available	-

## Experimental Protocols

Detailed experimental procedures for the determination of the physicochemical properties of **Derrisisoflavone K** have not been published. However, the following section outlines standard methodologies employed for the characterization of isoflavonoids, which can be adapted for **Derrisisoflavone K**.

### Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure substance.

- Methodology: A small, powdered sample of **Derrisisoflavone K** would be packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the substance first begins to melt to the temperature at which the substance is completely liquid is recorded.

### Determination of Solubility

Understanding the solubility of a compound in various solvents is fundamental for its extraction, purification, formulation, and for designing biological assays.

- Methodology: A known amount of **Derrisisoflavone K** would be added to a fixed volume of a selected solvent (e.g., water, ethanol, DMSO, methanol) at a specific temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved compound

in the supernatant is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), by comparing the measurement to a standard calibration curve.

## Determination of the Acid Dissociation Constant (pKa)

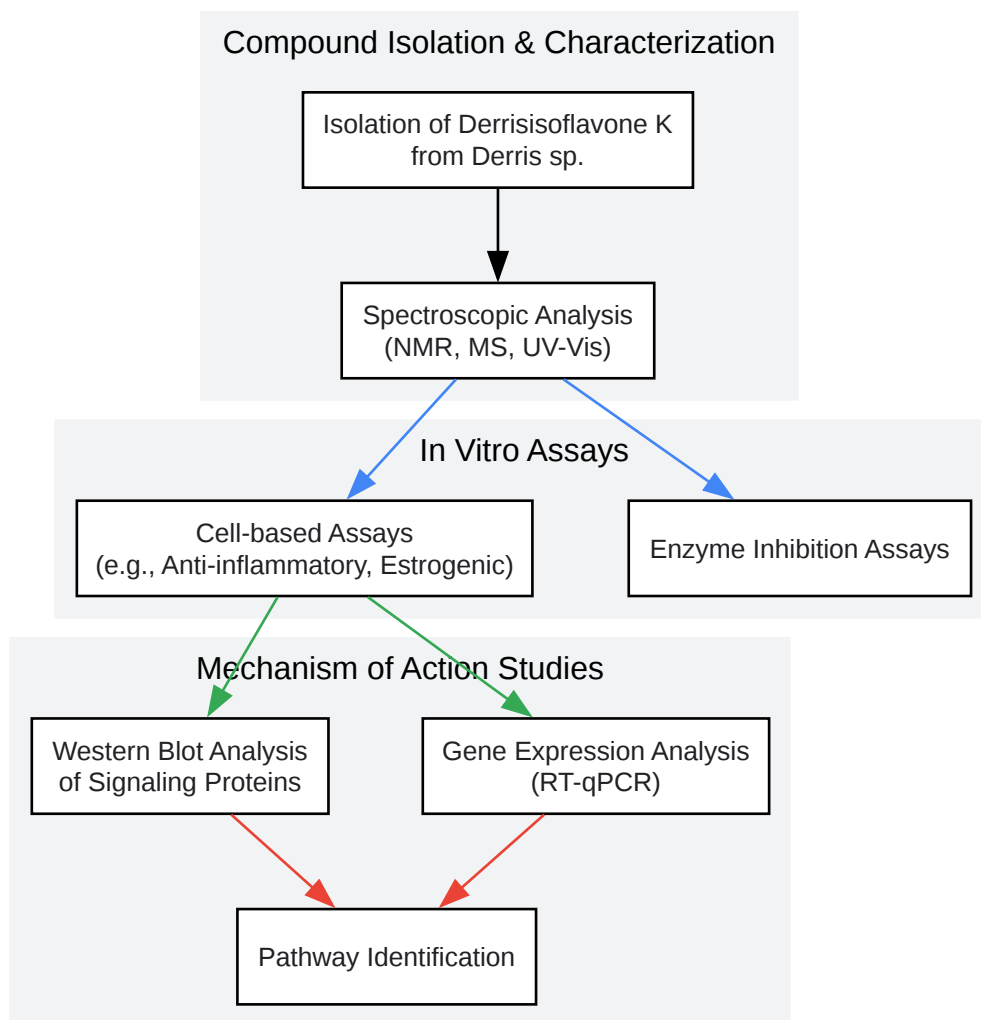
The pKa value provides insight into the ionization state of a molecule at different pH levels, which is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

- **Methodology:** Potentiometric titration is a common method. A solution of **Derrisisoflavone K** in a suitable solvent system (e.g., water-methanol mixture) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration. The pKa value can be determined from the titration curve, typically at the half-equivalence point. Spectrophotometric methods can also be employed by measuring the change in UV-Vis absorbance at different pH values.

## Potential Biological Signaling Pathways

While specific signaling pathways for **Derrisisoflavone K** have not been elucidated, isoflavones, as a class, are known to exert biological effects through various mechanisms, including anti-inflammatory and estrogenic pathways. The diagram below illustrates a generalized workflow for investigating such potential activities.

## Experimental Workflow for Bioactivity Screening

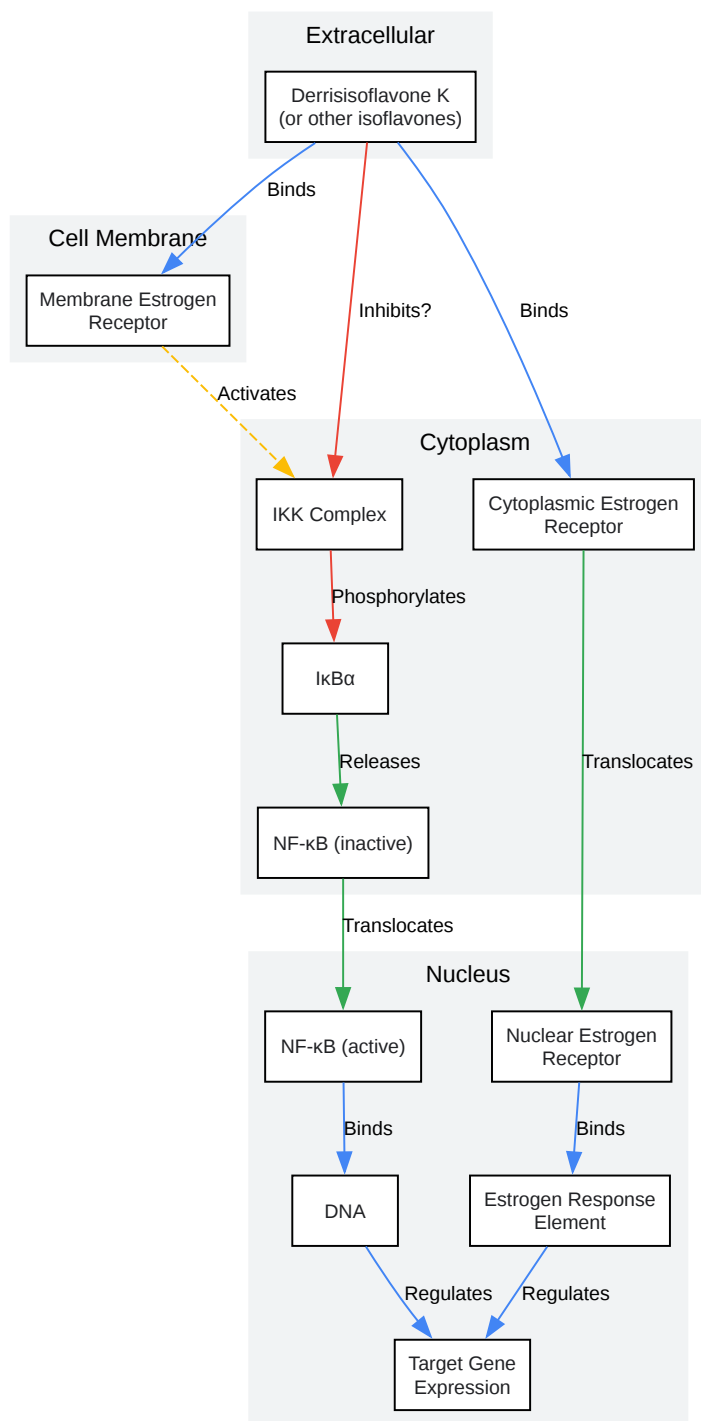


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Caption: A generalized workflow for the biological activity screening and mechanism of action studies of a natural product like **Derrisisoflavone K**.

Given the reported anti-inflammatory and estrogenic activities of related isoflavones, a plausible, though yet unconfirmed, signaling pathway for **Derrisisoflavone K** could involve the modulation of the NF- $\kappa$ B pathway or interaction with estrogen receptors.

## Hypothetical Signaling Pathway for Isoflavones

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Caption: A hypothetical representation of how an isoflavone might exert anti-inflammatory effects by inhibiting the NF- $\kappa$ B pathway and/or mediate estrogenic effects through estrogen receptor binding.

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## References

- 1. Derrisisoflavones H–K and One Isoflavan Derivative from Derrisrobusta - PMC [pmc.ncbi.nlm.nih.gov]
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